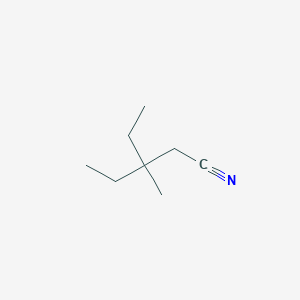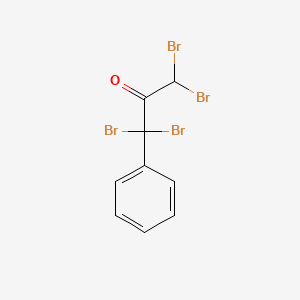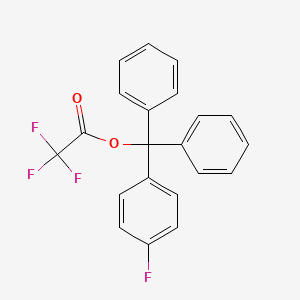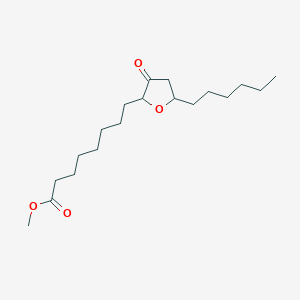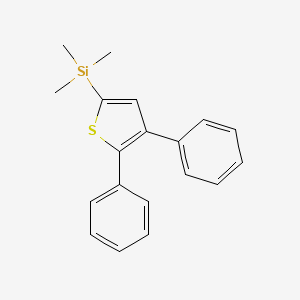
(4,5-Diphenylthiophen-2-yl)(trimethyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4,5-Diphenylthiophen-2-yl)(trimethyl)silane: is an organosilicon compound characterized by the presence of a thiophene ring substituted with two phenyl groups and a trimethylsilyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4,5-Diphenylthiophen-2-yl)(trimethyl)silane typically involves the reaction of 4,5-diphenylthiophene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The product is then purified by column chromatography to obtain the desired compound in high yield .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to enhance efficiency and yield.
化学反応の分析
Types of Reactions: (4,5-Diphenylthiophen-2-yl)(trimethyl)silane undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The phenyl groups can be reduced under specific conditions.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as fluoride ions (from tetrabutylammonium fluoride) can be used to replace the trimethylsilyl group.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced phenyl derivatives.
Substitution: Various substituted thiophenes depending on the nucleophile used.
科学的研究の応用
Chemistry: (4,5-Diphenylthiophen-2-yl)(trimethyl)silane is used as a precursor in the synthesis of more complex organosilicon compounds. It serves as a building block in the development of new materials with unique electronic and optical properties .
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the production of specialty polymers and as a component in coatings and adhesives due to its stability and reactivity .
作用機序
The mechanism of action of (4,5-Diphenylthiophen-2-yl)(trimethyl)silane involves its ability to participate in various chemical reactions due to the presence of the reactive trimethylsilyl group. This group can stabilize intermediates through hyperconjugation and facilitate the formation of new bonds. The thiophene ring and phenyl groups also contribute to the compound’s reactivity by providing sites for electrophilic and nucleophilic attacks .
類似化合物との比較
Trimethylsilane: An organosilicon compound with a simpler structure, used in semiconductor manufacturing.
Phenyltrimethylsilane: Similar to (4,5-Diphenylthiophen-2-yl)(trimethyl)silane but lacks the thiophene ring.
Thiophene derivatives: Compounds with similar thiophene rings but different substituents.
Uniqueness: this compound is unique due to the combination of the thiophene ring, phenyl groups, and trimethylsilyl group. This combination imparts distinct electronic properties and reactivity, making it valuable in the synthesis of advanced materials and in various chemical transformations .
特性
CAS番号 |
90298-06-9 |
|---|---|
分子式 |
C19H20SSi |
分子量 |
308.5 g/mol |
IUPAC名 |
(4,5-diphenylthiophen-2-yl)-trimethylsilane |
InChI |
InChI=1S/C19H20SSi/c1-21(2,3)18-14-17(15-10-6-4-7-11-15)19(20-18)16-12-8-5-9-13-16/h4-14H,1-3H3 |
InChIキー |
JLMKNYPNIUOHMR-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C1=CC(=C(S1)C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(3-Iodoanilino)methyl]phenol](/img/structure/B14371845.png)
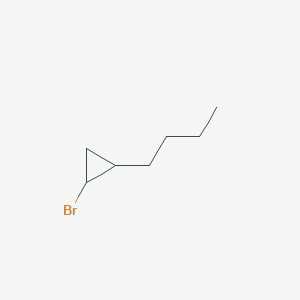
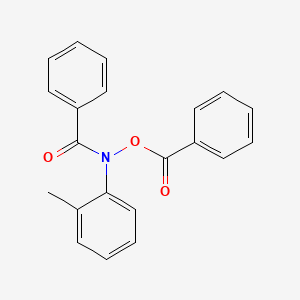
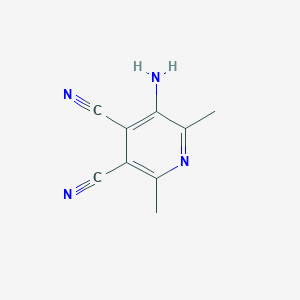
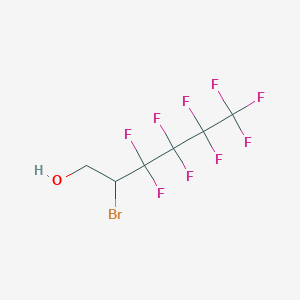

![3,9-Diethoxy-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14371895.png)
![N-[2-(1-Hydroxy-1-phenylethyl)phenyl]formamide](/img/structure/B14371897.png)
![1-ethyl-3-[(E)-(2-hydroxyphenyl)methylideneamino]imidazolidine-2,4,5-trione](/img/structure/B14371898.png)
